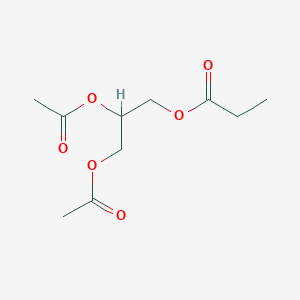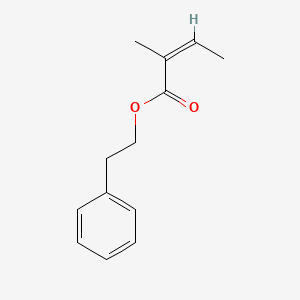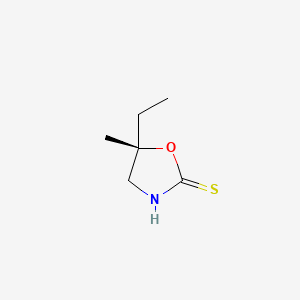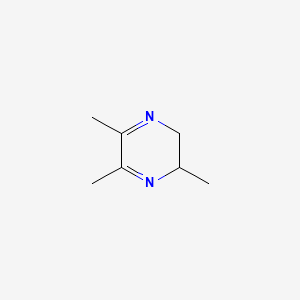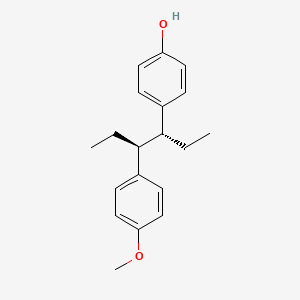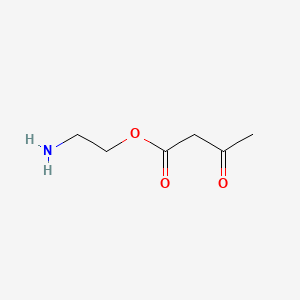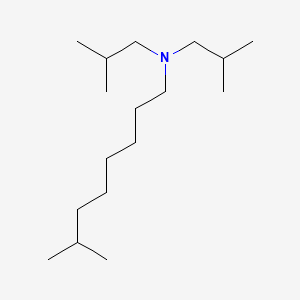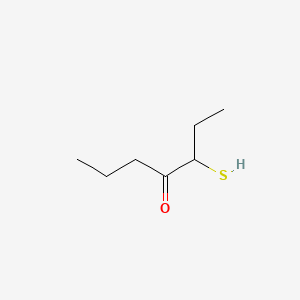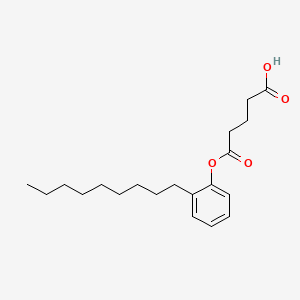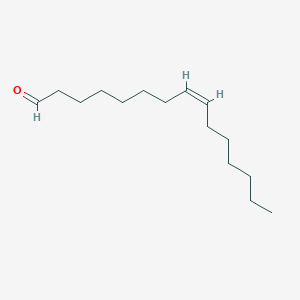
M0V1OL7Kgy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Pentadecenal . It is a long-chain unsaturated fatty aldehyde with the molecular formula C15H28O . This compound is notable for its presence in various natural sources and its applications in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Pentadecenal can be synthesized through biocatalytic methods involving the conversion of fatty acids using enzymes. One such method involves the use of recombinant enzymes from Crocosphaera subtropica and Vibrio harveyi, which are expressed in E. coli and applied in a coupled repetitive reaction . This method yields chain-shortened fatty aldehydes, including 8-Pentadecenal.
Industrial Production Methods: The industrial production of 8-Pentadecenal often involves the biotransformation of natural oils, such as sea buckthorn pulp oil, using enzymatic processes. This approach allows for the production of complex aldehyde mixtures, which are then purified to obtain 8-Pentadecenal .
Análisis De Reacciones Químicas
Types of Reactions: 8-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-Pentadecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 8-Pentadecenoic acid.
Reduction: 8-Pentadecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Pentadecenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: It serves as a signaling molecule in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor properties
Mecanismo De Acción
The mechanism of action of 8-Pentadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. Its unsaturated nature allows it to undergo addition reactions, which can modulate its biological activity .
Comparación Con Compuestos Similares
Pentadecanal: A saturated fatty aldehyde with similar structural properties but lacks the double bond present in 8-Pentadecenal.
Z-11-Pentadecenal: Another unsaturated fatty aldehyde with a different position of the double bond.
Uniqueness: 8-Pentadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This makes it particularly valuable in the flavor and fragrance industry, where its specific odor profile is highly sought after .
Propiedades
Número CAS |
65398-36-9 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
(Z)-pentadec-8-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
Clave InChI |
YYFIPDXEYXLZLB-FPLPWBNLSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCC=O |
SMILES canónico |
CCCCCCC=CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




